molecular formula C16H6Cl4N4O2 B11519907 4,7-Bis(3,4-dichlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide

4,7-Bis(3,4-dichlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide

Cat. No.: B11519907
M. Wt: 428.0 g/mol
InChI Key: SFPUKYCQHVUKCB-UHFFFAOYSA-N
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Description

BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a fused oxadiazole and pyridazine ring system, which is further substituted with dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dichlorophenylhydrazine with a suitable dicarbonyl compound to form the corresponding hydrazone. This intermediate is then cyclized under oxidative conditions to form the oxadiazole ring. The final step involves the fusion of the oxadiazole ring with a pyridazine moiety, often using a cyclization reaction facilitated by a strong acid or base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the core oxadiazole-pyridazine structure but exhibit different functional groups and properties .

Scientific Research Applications

BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE is unique due to its fused oxadiazole-pyridazine structure, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .

Properties

Molecular Formula

C16H6Cl4N4O2

Molecular Weight

428.0 g/mol

IUPAC Name

4,7-bis(3,4-dichlorophenyl)-3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium

InChI

InChI=1S/C16H6Cl4N4O2/c17-9-3-1-7(5-11(9)19)13-15-16(24(25)26-23-15)14(22-21-13)8-2-4-10(18)12(20)6-8/h1-6H

InChI Key

SFPUKYCQHVUKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(C3=[N+](ON=C23)[O-])C4=CC(=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

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